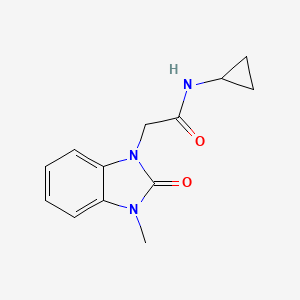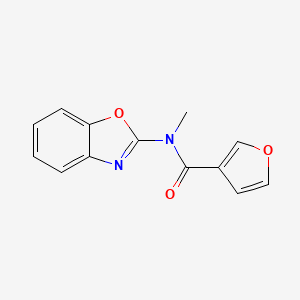
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of benzoxazole derivatives, which have been widely studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation models, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in different cell types and animal models.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in vivo.
3. Development of more efficient synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide.
4. Exploration of the potential therapeutic applications of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Evaluation of the safety and toxicity of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its scientific research application in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has various biochemical and physiological effects in different cell types and animal models. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide should focus on further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, exploring its potential therapeutic applications in other diseases, and evaluating its safety and toxicity in preclinical and clinical studies.
Méthodes De Synthèse
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with furfuryl chloride to yield 5-methyl-2-(furan-3-yl)benzoxazole. The resulting compound is then reacted with N-methylcarbamoyl chloride to produce N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide. The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been studied for its anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15(12(16)9-6-7-17-8-9)13-14-10-4-2-3-5-11(10)18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPZVPQXPAVKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)


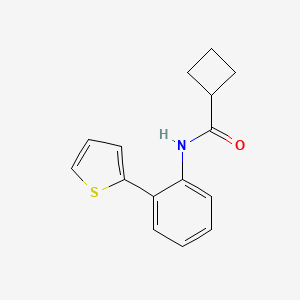

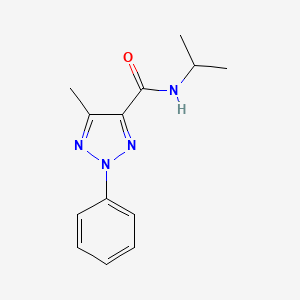


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
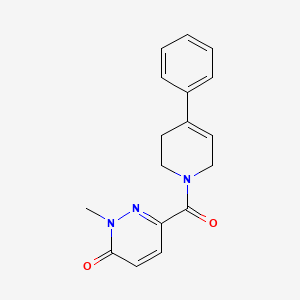
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
